1-Bromo-4-(1-bromoethyl)benzene
Overview
Description
1-Bromo-4-(1-bromoethyl)benzene is a brominated aromatic compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromine atom on the benzene ring and an additional bromine atom on the ethyl side chain. This structure allows it to participate in various chemical reactions, making it a valuable compound in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of brominated benzene derivatives can be achieved through various methods. For instance, the electrochemical reduction of 1,2-bis(bromomethyl)benzene has been studied, revealing that it can participate in paired green electro-synthesis, leading to high yields and selectivity with low waste . Another approach involves the use of Diels-Alder reactions or C-H activation reactions to introduce bromo-functional groups into benzene derivatives . Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, a related compound, has been reported, which involves synthetic procedures and characterization techniques such as NMR and IR spectroscopy .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be complex due to the presence of substituents that can induce steric hindrance. For example, 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene exhibits rotational isomers and interconversion at elevated temperatures, as indicated by NMR spectroscopy . Conformational studies on similar compounds, such as 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene, have shown unique conformations relevant to their steric properties .
Chemical Reactions Analysis
Brominated benzene compounds are known to undergo various chemical reactions. For example, they can participate in Suzuki reactions, which are facilitated by the presence of the bromo-functional group . The conversion of aryl bromides to aryllithium compounds has also been reported, which is a key step in many organometallic syntheses . Additionally, the bromination of Aryl-Himachalene has been used to synthesize novel brominated compounds, characterized by NMR, FT-IR spectroscopy, and X-ray diffraction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-4-(1-bromoethyl)benzene are influenced by its molecular structure. The presence of bromine atoms increases the molecular weight and alters the compound's density, boiling point, and reactivity. The electronic properties, such as HOMO and LUMO energies, can be studied using density functional theory (DFT) calculations, providing insights into the compound's reactivity and stability . X-ray structure determinations of bromo- and bromomethyl-substituted benzenes have revealed various interactions, such as C–H···Br and C–Br···Br, which are significant in understanding the compound's solid-state properties .
Scientific Research Applications
Synthesis and Fluorescence Properties :1-Bromo-4-(1-bromoethyl)benzene has been utilized in the synthesis of certain compounds exhibiting unique fluorescence properties. For example, 1-Bromo-4-(2,2-diphenylvinyl)benzene was synthesized using a Wittig-Horner reaction involving 1-bromo-4-bromomethyl-benzene. This compound demonstrated significant photoluminescence properties in both solution and solid states, showing potential for applications in optoelectronic devices (Liang Zuo-qi, 2015).
Gas-Phase Elimination Kinetics Study :The compound has been studied in the context of gas-phase elimination kinetics. For instance, the kinetics of (2-bromoethyl)benzene, a related compound, were analyzed to understand the reaction mechanisms and the potential anchimeric assistance provided by the phenyl group. Such studies are crucial for the development of reaction mechanisms in organic chemistry (G. Chuchani & I. Martín, 1990).
Synthesis of Graphene Nanoribbons :The synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for the bottom-up synthesis of one-dimensional graphene nanoribbons, have been explored. Graphene nanoribbons are significant in nanotechnology and materials science due to their controlled edge morphology and narrow widths (S. Patil et al., 2012).
Development of Benzyne Precursors and Catalysts :The compound has been used in the development of benzyne precursors, Lewis acid catalysts, and certain luminophores. Efficient synthesis routes for functionalized derivatives of 1,2-bis(trimethylsilyl)benzenes have been developed, starting from related compounds like 1-bromo-4-bromomethyl-benzene. These materials find applications in various chemical reactions and synthesis processes (Christian Reus et al., 2012).
Use in Modular Construction of Dendritic Carbosilanes :The regiospecific hydrosilylation of 1-bromo-4-(prop-2-enyl)benzene, a related compound, offers an efficient route to molecular building block precursors for dendritic extension. This method establishes a modular methodology for the assembly and organization of connectivity in the synthesis of modified carbosilane dendrimers (Casado & Stobart, 2000).
Molecular Electronics Building Blocks :Aryl bromides, including those related to 1-bromo-4-(1-bromoethyl)benzene, are useful as building blocks for thiol end-capped molecular wires. These compounds serve as precursors for various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, crucial in molecular electronics (N. Stuhr-Hansen et al., 2005).
Study of Interfacial Self-Assembly :The self-assembly of bromobenzene derivatives, including 1-bromo-4-(1-bromoethyl)benzene, on surfaces like highly oriented pyrolytic graphite has been studied using scanning tunneling microscopy. This research helps in understanding the influence of molecular structure and functional groups on nano-scale arrangements, which is fundamental in nanotechnology and surface science (Yi-Jie Li et al., 2012).
Safety And Hazards
“1-Bromo-4-(1-bromoethyl)benzene” is considered hazardous. It is a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .
properties
IUPAC Name |
1-bromo-4-(1-bromoethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIOJAHQDFJQSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431631 | |
Record name | 1-bromo-4-(1-bromoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(1-bromoethyl)benzene | |
CAS RN |
24308-78-9 | |
Record name | 1-bromo-4-(1-bromoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(1-bromoethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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